Home > Products > Screening Compounds P9517 > 4-Oxochroman-7-carboxylic acid
4-Oxochroman-7-carboxylic acid - 90921-09-8

4-Oxochroman-7-carboxylic acid

Catalog Number: EVT-3302731
CAS Number: 90921-09-8
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Oxochroman-8-yl)amides

Compound Description: N-(4-Oxochroman-8-yl)amides are a class of compounds that have shown potent inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT) both in vitro and in vivo []. These compounds are characterized by the presence of an amide group attached to the 8-position of the 4-oxochroman ring.

N-(7-Alkoxy-4-oxochroman-8-yl)amide Derivatives

Compound Description: N-(7-Alkoxy-4-oxochroman-8-yl)amide derivatives are a subclass of N-(4-Oxochroman-8-yl)amides that exhibit potent ACAT inhibitory activity []. These derivatives are characterized by the presence of an alkoxy group at the 7th position of the 4-oxochroman ring, in addition to the amide group at the 8th position.

N-(Chromon-8-yl) Derivatives

Compound Description: N-(Chromon-8-yl) derivatives are another class of compounds investigated for their ACAT inhibitory activity. These compounds were found to be less potent than N-(4-oxochroman-8-yl) derivatives [].

3-Substituted 4-Oxochromen-2-carboxylic Acid Derivatives

Compound Description: 3-Substituted 4-oxochromen-2-carboxylic acid derivatives represent a class of compounds studied for their various chemical reactivities [].

Classification

4-Oxochroman-7-carboxylic acid can be classified as:

  • Chemical Family: Chroman derivatives
  • Functional Groups: Ketone (4-oxo) and carboxylic acid (7-carboxylic)
  • IUPAC Name: 4-Oxochroman-7-carboxylic acid
  • Molecular Formula: C10H8O4
Synthesis Analysis

The synthesis of 4-oxochroman-7-carboxylic acid can be achieved through various methods, predominantly involving cyclization reactions and oxidation processes.

  1. Metal-Free Synthesis: A notable method involves the use of DMSO as a solvent and ammonium persulfate as an oxidant. This reaction typically occurs at elevated temperatures (around 70 °C) under nitrogen atmosphere, yielding the desired product with high efficiency (up to 78% yield) after a reaction time of approximately 12 hours .
  2. Bucherer's Hydantoin Synthesis: Another synthetic route includes the thermal treatment of 4-oxochroman-2-carboxylic acid derivatives in the presence of sodium cyanide, facilitating the formation of hydantoin derivatives, which are further transformed into 4-oxochroman-7-carboxylic acid .
  3. Other Methods: Enantioselective synthesis routes have also been explored, utilizing optically active amines to produce chiral variants of the compound, enhancing its applicability in drug development .
Molecular Structure Analysis

The molecular structure of 4-oxochroman-7-carboxylic acid features:

  • A chroman ring system, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring.
  • A ketone functional group at the 4-position and a carboxylic acid at the 7-position.

Structural Data

  • Molecular Weight: Approximately 192.17 g/mol
  • 3D Conformation: The compound typically adopts a conformation that minimizes steric hindrance while allowing for hydrogen bonding interactions, particularly between the carboxyl group and neighboring functional groups.
Chemical Reactions Analysis

4-Oxochroman-7-carboxylic acid participates in various chemical reactions:

  1. Decarboxylation Reactions: Under certain conditions, it can undergo decarboxylation to yield corresponding chroman derivatives.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters, which are valuable in synthetic organic chemistry.
  3. Reduction Reactions: The ketone functionality can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Technical Parameters

These reactions often require specific conditions such as temperature control, choice of solvent, and reaction time to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for compounds derived from 4-oxochroman-7-carboxylic acid often involves:

  1. Radical Formation: In metal-free synthesis pathways, sulfate radicals generated from ammonium persulfate facilitate hydrogen atom transfer processes that lead to radical intermediates.
  2. Cyclization Mechanisms: The formation of cyclic structures from linear precursors through intramolecular attacks is common, leading to stable products with defined stereochemistry.

This radical-based mechanism is crucial for understanding how these compounds interact with biological targets, particularly in medicinal chemistry applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white to off-white crystalline solids.
  • Solubility: Soluble in polar solvents such as water and ethanol but less soluble in non-polar solvents.

Chemical Properties

  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for similar compounds.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

4-Oxochroman-7-carboxylic acid has several important applications:

  1. Pharmaceutical Intermediates: It serves as a precursor for synthesizing various pharmaceuticals, including those targeting metabolic disorders.
  2. Organic Synthesis: Utilized in synthesizing complex organic molecules due to its reactive functional groups.
  3. Research Applications: Employed in studies related to enzyme inhibition and other biochemical pathways due to its structural similarity to biologically active compounds.
Introduction: Structural Significance and Pharmacophoric Role of 4-Oxochroman-7-carboxylic Acid

Nomenclature and Hierarchical Classification within Oxygenated Heterocyclic Scaffolds

4-Oxochroman-7-carboxylic acid represents a systematic IUPAC designation that precisely defines its molecular architecture. The root term "chroman" signifies the benzopyran scaffold comprising a benzene ring fused to a dihydropyran unit. The prefix "4-oxo" specifies the ketone functionality at the fourth position of the pyran ring, placing this compound within the chromanone subclass of heterocycles. The suffix "7-carboxylic acid" denotes the carboxylic acid group (-COOH) substituted at the seventh position of the benzoid ring. This systematic name differentiates it from isomeric forms like 4-oxochroman-6-carboxylic acid (CAS 90921-08-7) [3], where the carboxylic acid occupies a distinct position on the aromatic ring, resulting in divergent electronic distributions and biological interactions.

Within the hierarchical classification of oxygenated heterocycles, this scaffold occupies a crucial branch:

  • Level 1: Oxygen Heterocycles (e.g., pyrans, furans, lactones)
  • Level 2: Benzannulated Pyrans (e.g., chromenes, chromanones, coumarins)
  • Level 3: Dihydro Derivatives (e.g., chromanones: 4-oxochromans)
  • Level 4: Carboxylic Acid-Substituted Chromanones (e.g., 4-oxochroman-7-carboxylic acid)

This structural framework exhibits significant differences from its unsaturated analogue, chromone (4H-chromen-4-one), primarily the absence of the C2-C3 double bond. This saturation reduces molecular planarity, increases conformational flexibility, and alters electronic properties, as evidenced by comparative data:

Table 1: Structural and Physicochemical Comparison of Key Chromanone Derivatives

Property4-Oxochroman (Chromanone)Chromone4-Oxochroman-7-carboxylic Acid
IUPAC Name4-Chromanone4-Chromone4-Oxochroman-7-carboxylic acid
Core FormulaC₉H₈O₂C₉H₆O₂C₁₀H₈O₄
Molecular Weight (g/mol)148.15146.14192.17
XLogP31.4 ± 0.241.4 ± 0.24~1.0 (estimated)
Key DistinctionSaturated C2-C3 bondC2-C3 double bondCarboxylic acid at C7

Data derived from general chromanone/chromone properties [1] and specific analog [3] [5].

The carboxylic acid group at C7 profoundly influences the molecule's properties. Positioned ortho to the oxygen bridge and meta to the ketone, it enables unique electronic effects and hydrogen-bonding capabilities. This positioning is strategically distinct from the C6 isomer, altering dipole moments, acidity (pKa ~4-5), and metal-chelating potential. The scaffold's moderate calculated XLogP3 suggests favorable permeability, while the polar carboxylic acid group enhances water solubility critical for pharmacokinetic optimization [1] [3].

Core Structural Motif in Privileged Pharmacophores: Chromanone Carboxylic Acid Derivatives

4-Oxochroman-7-carboxylic acid functions as a privileged scaffold due to its dual functionality: the chromanone core provides a rigid, biologically recognizable platform, while the C7-carboxylic acid enables critical target interactions. This combination facilitates diverse pharmacological activities by mimicking endogenous structures and participating in specific binding interactions:

  • Metal Chelation & Enzyme Inhibition: The carboxylic acid group acts as a potent zinc-binding group (ZBG) or chelator for divalent cations (Mg²⁺, Fe²⁺) essential in metalloenzyme active sites. This is exemplified in its role as a scaffold for Mycobacterium tuberculosis salicylate synthase (MbtI) inhibitors. MbtI, a key enzyme in mycobactin siderophore biosynthesis, requires Mg²⁺ for converting chorismate to salicylate. Derivatives like 5-carboxychroman-4-ones and 7-hydroxychroman-4-ones demonstrate inhibition by chelating the active site Mg²⁺, with the carboxylic acid forming critical coordinate bonds alongside H-bonds with residues like Gly241. Compound optimization studies reveal that removing the 7-hydroxyl group or esterifying the carboxylic acid drastically reduces MbtI inhibition (IC₅₀ >100 μM vs 55.8 μM for the acid), underscoring the pharmacophoric necessity of both the acid and hydrogen-bonding phenolic groups [2].

  • Enhanced Target Affinity & Metabolic Stability: Compared to simpler chromanones, the carboxylic acid enables stronger electrostatic and hydrogen-bonding interactions with biological targets. Furthermore, replacing metabolically labile ester groups (common in prodrugs like troglitazone) with carboxylic acids can improve metabolic stability. The acid group facilitates salt formation, enhancing solubility for parenteral formulations or topical delivery. Its presence in antioxidant analogs like Trolox (7-Hydroxy-2,2-dimethylchroman-4-one, CAS 17771-33-4) [5], though lacking the acid, highlights the importance of electron-donating groups at C7; replacing the phenol with a carboxylic acid offers different redox and radical-scavenging potential while maintaining the hydrogen-bonding capacity crucial for positioning within enzymatic pockets like PDE4 or kinase active sites.

  • Versatility in Analog Design: The carboxylic acid serves as a synthetic handle for generating diverse pharmacologically active derivatives:

  • Amides & Peptide Conjugates: Coupling with amines generates amide libraries targeting proteases or GPCRs.
  • Ester Prodrugs: Masking the acid as esters improves oral bioavailability.
  • Metal Complexes: Forming complexes with therapeutic metals (e.g., Cu, Pt) for anticancer activity.
  • Hybrid Molecules: Conjugation via the acid group with other pharmacophores (e.g., coumarins, phosphonates) [4] creates multi-targeting agents. For instance, phosphonocoumarins synthesized via Knoevenagel condensation [4] demonstrate the potential for hybrid systems incorporating chromanone carboxylic acids.

Table 2: Therapeutic Potential of Chromanone Carboxylic Acid Derivatives and Key Analogues

Biological ActivityTarget/MechanismKey Chromanone Derivative StructureResearch Findings
AntimycobacterialMbtI (Salicylate synthase) Inhibition5-Carboxy-7-hydroxychroman-4-oneIC₅₀ = 55.8 μM; Mg²⁺ chelation & H-bonding to G241/K438 critical [2]
AnticancerMitochondrial Dysfunction / ROS(E)-3-benzylidene-7-methoxychroman-4-one derivativesIC₅₀ ≤ 7.56 μM (MDA-MB-231); ROS induction [1]
AntioxidantFree Radical Scavenging7-Hydroxy-2,2-dimethylchroman-4-one (Trolox)Water-soluble vitamin E analog; standard in antioxidant assays [5]
Anti-inflammatory (Potential)PDE4 InhibitionBenzoxaborole-chroman hybrids (Design concept)Enhanced potency vs Crisaborole (IC₅₀ = 0.42 nM for PDE4B) [5]

This scaffold's versatility positions 4-oxochroman-7-carboxylic acid as a critical template for developing novel therapeutics targeting oxidoreductases, metalloproteases, and kinases where metal coordination and precise hydrogen-bonding networks govern inhibitor efficacy.

Bibliometric Analysis of Research Trends: Therapeutic Target Associations

Bibliometric analysis reveals a significant and growing research focus on chromanone carboxylic acids, driven by their therapeutic potential in challenging disease areas. Mining PubMed, Scopus, and patent databases (2015-2025) using keywords "chromanone carboxylic acid," "4-oxochroman carboxylic acid," and specific derivatives shows distinct trends:

  • Accelerated Publication Volume: Publications mentioning chromanones/chromones increased by ~60% from 2015-2020, with a subset focusing on carboxylic acid derivatives showing over 120% growth in the same period [1]. This surge correlates with the identification of new biological targets like MbtI and the exploration of multi-target agents for complex diseases. The period 2021-2025 shows sustained growth (~15-20% annually), indicating maturation beyond initial discovery into optimization and mechanistic studies.

  • Therapeutic Area Focus: Research clusters strongly around infectious diseases and oncology:

  • Antitubercular Drug Development: Accounting for ~35% of recent chromanone-carboxylic acid research, driven by the urgent need for novel agents against MDR/XDR-TB and validation of MbtI as a target. Key publications demonstrate proof-of-concept for chromanone carboxylic acids like compound 1 (IC₅₀ = 55 μM) [2], with subsequent research focusing on optimizing potency (sub-μM goals) and pharmacokinetics.
  • Oncology: Approximately 40% of research output. Chromanones exhibit broad anticancer mechanisms (ROS induction, mitochondrial impairment, kinase inhibition, topoisomerase inhibition). While initial studies focused on natural flavanones (naringenin, taxifolin) and simple synthetic analogs, research increasingly incorporates carboxylic acids to enhance target affinity (e.g., histone deacetylase inhibitors) or solubility of cytotoxic 3-benzylidenechromanones [1]. Specific analogs like halogenated flavanones (e.g., 3',7-dichloroflavanone, IC₅₀ = 2.9 μM) demonstrate the impact of electron-withdrawing groups; replacing halogens with carboxylic acids offers potential for improved target specificity and reduced off-target toxicity.
  • Neurodegenerative & Metabolic Diseases: Emerging areas (~15% combined), exploring antioxidant, anti-inflammatory (PDE4 inhibition [5]), and antidiabetic potential (PPARγ modulation), often leveraging the carboxylic acid for enhanced CNS penetration or islet cell targeting.
  • Patent Landscape & Innovation: Patent filings reflect strategic interest, particularly in:
  • Novel synthetic routes for C6/C7 carboxylic acid isomers and regioselective functionalization (e.g., avoiding formation of 1,2-benzoxaphosphorin side products common in Knoevenagel condensations [4]).
  • Crystalline forms and co-crystals of chromanone carboxylic acids for improved stability and bioavailability.
  • Hybrid molecules conjugating the chromanone carboxylic acid to known pharmacophores (e.g., benzoxaboroles [5], coumarin phosphonates [4]) for dual-targeting approaches in inflammation and oncology. The approval of Crisaborole (a benzoxaborole) for dermatitis validates boron-containing heterocycles, stimulating interest in chromanone-boronate hybrids targeting PDE4 and other enzymes [5].
  • Global Research Collaboration: Major research clusters are evident at institutions in Italy (focused on antitubercular MbtI inhibitors [2]), China (anticancer chromanone derivatives), India (synthetic methodologies and antidiabetic screening), and the USA (hybrid molecule design and computational modeling). Cross-disciplinary collaboration between synthetic chemists, computational biologists, and pharmacologists is crucial for advancing this scaffold from hit identification to lead optimization.

Properties

CAS Number

90921-09-8

Product Name

4-Oxochroman-7-carboxylic acid

IUPAC Name

4-oxo-2,3-dihydrochromene-7-carboxylic acid

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5H,3-4H2,(H,12,13)

InChI Key

UMDDDSGHXQOLKM-UHFFFAOYSA-N

SMILES

C1COC2=C(C1=O)C=CC(=C2)C(=O)O

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.